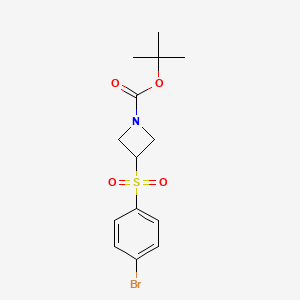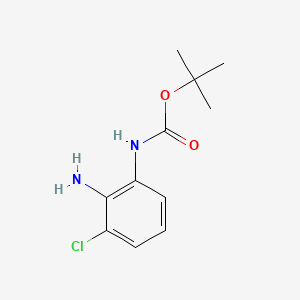
tert-Butyl (2-amino-3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (2-amino-3-chlorophenyl)carbamate is a compound with the molecular weight of 242.7 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 242.7 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Decomposition and Environmental Fate of MTBE
Decomposition in Cold Plasma Reactor
A study discusses the decomposition of methyl tert-butyl ether (MTBE) using a radio frequency (RF) plasma reactor, indicating the potential for using similar techniques for related compounds like tert-Butyl (2-amino-3-chlorophenyl)carbamate in environmental remediation efforts (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants and Environmental Impact
Although focusing on synthetic phenolic antioxidants, this review provides a context for understanding the environmental behavior, human exposure, and potential toxicities of chemicals used in industrial applications, which could be relevant for assessing the impact of tert-Butyl (2-amino-3-chlorophenyl)carbamate (Liu & Mabury, 2020).
Microbial Degradation in Subsurface Environments
This review details the biodegradation mechanisms of MTBE and tert-butyl alcohol in subsurface environments. Insights from this study could help in understanding how tert-Butyl (2-amino-3-chlorophenyl)carbamate might behave in similar contexts (Schmidt et al., 2004).
Applications in Chemical Synthesis and Pollution Control
Three-Phase Partitioning in Bioseparation Processes
An overview of three-phase partitioning (TPP) as a method for separating and purifying bioactive molecules, which could be applicable to the purification or separation processes involving tert-Butyl (2-amino-3-chlorophenyl)carbamate (Yan et al., 2018).
Bioremediation and Natural Attenuation of MTBE
Discusses the potential for bioremediation and natural attenuation of MTBE, which might offer insights into strategies for dealing with environmental contamination by similar compounds (Davis & Erickson, 2004).
Safety And Hazards
The compound is considered hazardous. It has the signal word “Warning” and hazard statements H302 and H317 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers While specific papers on tert-Butyl (2-amino-3-chlorophenyl)carbamate were not found, there are papers on related compounds such as tert-butyl carbamate .
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSCKYWYOFQHEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719246 |
Source


|
| Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-3-chlorophenyl)carbamate | |
CAS RN |
954238-81-4 |
Source


|
| Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 954238-81-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

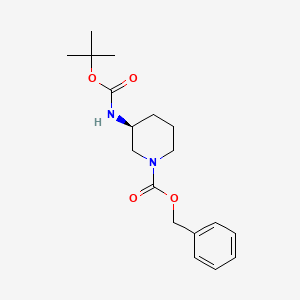






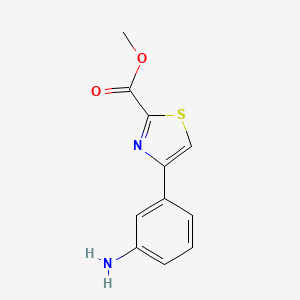
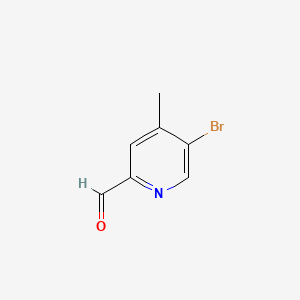
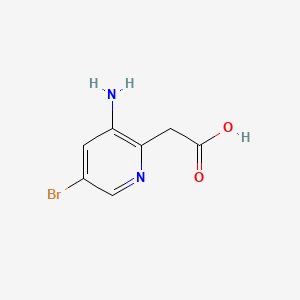


![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)
